1-(DIPHENYLMETHYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE
Description
1-(Diphenylmethyl)-4-(4-ethoxybenzenesulfonyl)piperazine is a piperazine derivative characterized by two distinct substituents: a diphenylmethyl group at the N-1 position and a 4-ethoxybenzenesulfonyl group at the N-4 position. The diphenylmethyl moiety is a common feature in antihistamines like cinnarizine and cyclizine, which are used to treat motion sickness and vertigo . The 4-ethoxybenzenesulfonyl group introduces a polar sulfonyl functionality, which may enhance hydrogen-bonding interactions with biological targets and influence pharmacokinetic properties such as solubility and metabolic stability .
The molecular formula of the compound is inferred as C25H27N2O3S, with an approximate molecular weight of 435.56 g/mol. The ethoxy group (-OCH2CH3) on the benzenesulfonyl substituent provides moderate electron-donating effects, which may modulate the compound’s electronic profile compared to analogs with methoxy or nitro groups .
Properties
IUPAC Name |
1-benzhydryl-4-(4-ethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-2-30-23-13-15-24(16-14-23)31(28,29)27-19-17-26(18-20-27)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUGAIUOOIFTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIPHENYLMETHYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine ring.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(DIPHENYLMETHYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diphenylmethyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antihistaminic Activity
Research indicates that compounds structurally related to piperazine derivatives, including 1-(Diphenylmethyl)-4-(4-ethoxybenzenesulfonyl)piperazine, may exhibit antihistaminic properties. These derivatives can potentially be utilized in treating allergic reactions and conditions related to histamine release .
2. Antimycobacterial Activity
Recent studies have highlighted the potential of piperazine derivatives in combating tuberculosis. For instance, certain analogues have shown promising activity against Mycobacterium tuberculosis, suggesting that modifications to the piperazine structure can enhance antimicrobial efficacy . The specific compound could be explored for similar activity, particularly focusing on its interactions with bacterial ATP synthase .
3. Neuropharmacological Effects
Piperazine derivatives are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. The binding affinity of related compounds for serotonin and dopamine transporters has been documented, indicating potential applications in treating neuropsychiatric disorders such as depression and anxiety . The structure of this compound might confer similar properties, warranting further investigation.
Synthesis and Structure-Activity Relationship
1. Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that can include the formation of the piperazine ring followed by sulfonation and ethoxylation processes. Detailed synthetic routes have been documented in literature, emphasizing the importance of optimizing conditions to enhance yield and purity .
2. Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for developing more effective derivatives. Studies have shown that modifications at the piperazine nitrogen or the phenyl groups can significantly alter biological activity. For example, variations in substituents on the aromatic rings can influence binding affinity to target receptors . This knowledge can guide future synthesis efforts aimed at enhancing therapeutic efficacy.
Case Studies
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The diphenylmethyl group and the sulfonyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives
*Molecular weights estimated based on structural data.
Key Findings:
Substituent Effects on Activity: The diphenylmethyl group is a hallmark of antihistamines like cyclizine and cinnarizine, which act via histamine H1 receptor antagonism . In the target compound, this group may confer similar binding affinity but with modified selectivity due to the 4-ethoxybenzenesulfonyl substituent. Sulfonyl-containing analogs (e.g., ) often exhibit enhanced polarity and metabolic stability compared to alkyl or arylpiperazine derivatives. For example, trifluoromethylsulfonyl groups in caused significant downfield shifts in <sup>1</sup>H NMR spectra, indicating strong electron-withdrawing effects that could influence receptor interactions . Ethoxy vs.
SAR Insights :
- Positional Effects : Substitution at the para position (e.g., 4-ethoxybenzenesulfonyl) is critical for activity in many piperazine derivatives. For instance, in , methyl or chlorine substituents at the R2 position of benzimidazole-piperazine hybrids significantly enhanced tubulin modulation .
- Steric and Electronic Factors : Bulky substituents like mesitylsulfonyl () or 3-methylbenzyl () may reduce off-target interactions but could also limit binding pocket accessibility. The target compound’s 4-ethoxybenzenesulfonyl group balances moderate steric bulk with hydrogen-bonding capability .
Metabolic pathways involving sulfonyl groups (e.g., oxidation or conjugation) could differ from those of cinnarizine, which undergoes oxidative metabolism to form hydroxylated derivatives .
Biological Activity
1-(Diphenylmethyl)-4-(4-ethoxybenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that contribute to its biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C25H28N2O3S
- CAS Number : 2920869
Structural Features
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Diphenylmethyl Group : Enhances lipophilicity and may influence receptor interactions.
- Ethoxybenzenesulfonyl Group : Increases solubility and may modulate biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's unique substitution pattern allows it to modulate the activity of these targets, leading to diverse biological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, particularly Gram-negative bacteria. Preliminary studies suggest a mechanism involving disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
- Antidepressant Properties : Some studies have indicated potential antidepressant effects, possibly through modulation of serotonin and dopamine pathways .
- Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Antimicrobial Efficacy
A study focusing on piperazine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like norfloxacin .
Safety Profile
In hemolytic assays conducted on human red blood cells, the compound showed low hemolytic rates even at high concentrations, indicating a favorable safety profile for potential therapeutic applications .
Comparative Analysis
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | < 2 | Antibacterial |
| 4-Chlorobenzyl Derivative | - | 1 | Antibacterial |
| Norfloxacin | - | 4 | Antibacterial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(diphenylmethyl)-4-(4-ethoxybenzenesulfonyl)piperazine, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperazine core can be achieved using 4-ethoxybenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane (DCM). A base such as N,N-diisopropylethylamine (DIEA) is often used to deprotonate intermediates and drive the reaction . Key parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of piperazine to sulfonyl chloride), reflux duration (12–24 hours), and purification via column chromatography (eluent: chloroform/methanol) .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the diphenylmethyl and ethoxybenzenesulfonyl substituents. For example, the diphenylmethyl group shows aromatic proton signals at δ 7.2–7.4 ppm (multiplet), while the ethoxy group exhibits a triplet at δ 1.4 ppm (CH₃) and a quartet at δ 4.0 ppm (CH₂) . Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further validate molecular weight and stereochemistry .
Q. What solubility and stability data exist for this compound under physiological conditions?
- Methodological Answer : Piperazine derivatives are generally soluble in DMSO or ethanol but exhibit limited aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C over 24 hours are recommended to assess hydrolytic degradation, particularly at the sulfonyl group. Data from analogs suggest degradation <10% under these conditions, but pH-dependent instability may occur in acidic environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling of bulky substituents (e.g., diphenylmethyl) to the piperazine core?
- Methodological Answer : Steric hindrance from diphenylmethyl groups can reduce coupling efficiency. Strategies include:
- Using a bulky base (e.g., 1,8-diazabicycloundec-7-ene, DBU) to improve deprotonation .
- Increasing reaction temperature (e.g., reflux in DMF at 100°C) to overcome kinetic barriers.
- Employing microwave-assisted synthesis to accelerate reaction rates .
Monitoring intermediates via TLC or LC-MS ensures real-time optimization .
Q. How do contradictory bioactivity results (e.g., kinase inhibition vs. no effect) in analogous piperazine derivatives inform target validation for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. To resolve this:
- Perform dose-response curves (IC₅₀ determination) across multiple assays.
- Use isothermal titration calorimetry (ITC) to validate direct binding .
- Compare structural analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify critical pharmacophores .
Q. What computational methods are suitable for predicting the binding affinity of this compound to serotonin or dopamine receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with receptor crystal structures (e.g., 5-HT₂A or D₂R) can model interactions. Focus on:
- The sulfonyl group’s hydrogen-bonding potential with conserved residues (e.g., Asp155 in 5-HT₂A).
- Diphenylmethyl group’s π-π stacking with aromatic receptor pockets.
Validate predictions via comparative molecular field analysis (CoMFA) .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodological Answer : Replace metabolically labile groups (e.g., ethoxy) with bioisosteres:
- Substitute ethoxy with trifluoromethoxy to reduce CYP450-mediated oxidation.
- Introduce fluorine atoms at para positions of the benzene rings to block hydroxylation .
Assess modifications using hepatic microsome assays and parallel artificial membrane permeability assays (PAMPA) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported for structurally similar piperazine sulfonamides?
- Methodological Answer : Discrepancies often stem from measurement techniques (e.g., shake-flask vs. HPLC). Standardize protocols by:
- Using the same solvent system (e.g., PBS:DMSO 95:5).
- Reporting equilibrium solubility at 25°C and 37°C.
Cross-reference with Hansen solubility parameters (HSPs) to predict solvent compatibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
